Dbd-cocl

Übersicht

Beschreibung

. It is known for its high reactivity and stability, making it an essential tool in analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole involves the reaction of 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole with phosgene (carbonyl chloride) under controlled conditions . The reaction is typically carried out in an anhydrous solvent such as benzene or toluene, and the mixture is stirred at a temperature of around 60°C for a specified period .

Industrial Production Methods

In industrial settings, the production of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous benzene, toluene

Temperature: Typically around 60°C

Reaction Time: Varies depending on the nucleophile and desired product.

Major Products Formed

The major products formed from these reactions are derivatives of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, which are stable and can be detected using HPLC with fluorescence detection .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

DBD-COCl is extensively utilized in high-performance liquid chromatography (HPLC) for the derivatization of compounds, enhancing their detectability through fluorescence.

- Fluorescent Derivatization : The compound reacts with amine functional groups in target molecules, forming stable fluorescent derivatives that can be monitored using HPLC. For example, memantine, a drug used in Alzheimer's treatment, forms a fluorescent derivative when reacted with this compound under mild conditions. This method shows good linearity and sensitivity, making it suitable for drug analysis in biological samples .

| Compound | Reaction Conditions | Detection Method | Limit of Detection |

|---|---|---|---|

| Memantine | 5:1 ratio with this compound at 60°C | HPLC with fluorescence | 0.79 µg/mL |

| Raspberry Ketone | 3 min reaction at pH 9.0 | HPLC with fluorescence | 0.01 µg/mL |

Biological Applications

In biological research, this compound is employed for tagging biomolecules, which aids in their detection and quantification.

- Tagging Juvenile Hormones : this compound has been used to label juvenile hormones in insects, allowing researchers to study their dynamics in biological systems. The derivatization process enhances the sensitivity and reproducibility of assays for these hormones .

- Protein Labeling : The compound can also be utilized to label proteins and nucleic acids, facilitating studies on protein interactions and cellular processes through fluorescence microscopy and flow cytometry.

Medical Applications

This compound's role extends into the medical field where it assists in the development of diagnostic assays.

- Diagnostic Assays : Its application in creating fluorescent probes for various biomolecules aids in the detection of diseases and monitoring therapeutic responses. For instance, assays developed using this compound have demonstrated high sensitivity and accuracy for detecting specific biomarkers in clinical samples .

Industrial Applications

In industrial settings, this compound is used for quality control purposes.

- Pharmaceutical Quality Control : The compound's ability to provide reliable fluorescence signals makes it suitable for monitoring the quality of pharmaceutical products by detecting impurities or verifying the presence of active ingredients .

Case Study 1: Memantine Analysis

A study demonstrated the use of this compound for the derivatization of memantine. The derivative was analyzed using HPLC, showing a limit of detection at 0.79 µg/mL with excellent linearity (r² ≥ 0.99). This method proved effective for analyzing memantine levels in biological samples, highlighting its potential for therapeutic monitoring .

Case Study 2: Juvenile Hormones

Research involving juvenile hormones utilized this compound to create fluorescent derivatives that were analyzed via HPLC-FD (fluorescence detection). The method showed high recovery rates (>90%) and reproducibility, confirming its efficacy in studying hormone dynamics in insect physiology .

Wirkmechanismus

The mechanism of action of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole involves its reaction with nucleophilic groups to form stable derivatives. The compound’s chloroformyl group reacts with nucleophiles, resulting in the formation of a covalent bond and the release of hydrochloric acid . This reaction is highly specific and efficient, making it suitable for labeling and detection purposes.

Vergleich Mit ähnlichen Verbindungen

4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include:

- 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole (DBD-CO-Hz)

- 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)benzofurazan (DBD-CO-Hz)

- 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole (DBD-ED)

These compounds share similar structural features but differ in their reactivity and applications. 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole stands out due to its superior performance in HPLC labeling and detection .

Biologische Aktivität

Dbd-cocl, or 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, is a synthetic compound notable for its unique molecular structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and applications in biochemical assays.

Chemical Structure and Properties

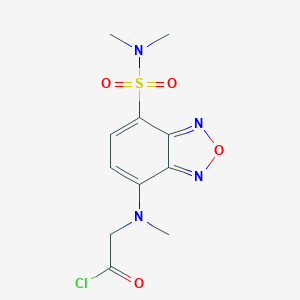

This compound features a benzoxadiazole core , which is significant for its photophysical properties and reactivity. The presence of the dimethylaminosulfonyl group enhances solubility and reactivity in biological systems, making it suitable for interactions with proteins and nucleic acids. Its complex structure allows it to function effectively as a labeling reagent in various biochemical assays.

Synthesis Methods

The synthesis of this compound typically involves several methods that require optimization for yield and purity. Common approaches include:

- Reactions involving appropriate precursors : These reactions are conducted under controlled conditions to ensure high-quality output.

- Derivatization techniques : Such methods allow for the modification of biological molecules to enhance detection and analysis.

Interaction Studies

This compound has been investigated for its reactivity with various biological entities, particularly in the context of fluorescence studies. Its ability to form stable complexes with biomolecules facilitates the study of binding mechanisms and affinities. Notably, it has shown promise in:

- Labeling biomolecules : this compound can selectively label proteins and nucleic acids, aiding in their detection and quantification.

- Fluorescence applications : The compound's photophysical properties make it suitable for use in fluorescence microscopy and flow cytometry.

Case Studies

-

Fluorescent Derivatization of Juvenile Hormones :

A study demonstrated the use of this compound for the derivatization of juvenile hormone III (JH III) in biological samples. The derivatization process enhanced the detection sensitivity of JH III through high-performance liquid chromatography with fluorescence detection (HPLC-FD). The results indicated a significant increase in fluorescent signal post-derivatization, highlighting this compound's utility in hormonal studies . -

Binding Affinity Assessments :

Research has shown that this compound can effectively bind to various proteins, providing insights into its potential role as a drug development tool. Studies measuring binding affinities revealed that the compound interacts robustly with target proteins, suggesting its applicability in therapeutic contexts.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds featuring benzoxadiazole cores or sulfonamide functionalities. Below is a comparative table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2,1,3-benzoxadiazole | Amino group instead of sulfonamide | Primarily used as a dye |

| Benzothiazole derivatives | Contains sulfur instead of nitrogen | Known for antimicrobial properties |

| 2-Aminobenzothiazole | Similar core but different substituents | Applications in medicinal chemistry |

The uniqueness of this compound lies in its specific combination of functional groups that enhance both reactivity and solubility, making it particularly suited for biochemical labeling and analysis.

Eigenschaften

IUPAC Name |

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIIBGUHMHXMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935378 | |

| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156153-43-4 | |

| Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.